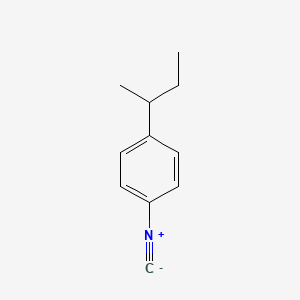

1-(Butan-2-yl)-4-isocyanobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

602262-02-2 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1-butan-2-yl-4-isocyanobenzene |

InChI |

InChI=1S/C11H13N/c1-4-9(2)10-5-7-11(12-3)8-6-10/h5-9H,4H2,1-2H3 |

InChI Key |

MDTUGHYKTUOJLR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)[N+]#[C-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Insights for 1 Butan 2 Yl 4 Isocyanobenzene

Optimized Dehydrative Approaches to Isocyanide Formation from Formamides

The most established and versatile method for synthesizing aryl isocyanides is the dehydration of the corresponding N-arylformamides. For the target compound, this involves the dehydration of N-(4-(sec-butyl)phenyl)formamide. The efficiency of this transformation is highly dependent on the choice of dehydrating agent, base, and solvent.

The dehydration of a formamide (B127407) to an isocyanide is fundamentally an elimination reaction. The generally accepted mechanism involves the activation of the formyl oxygen atom by an electrophilic species, such as a dehydrating agent (e.g., POCl₃, TsCl). uniupo.it This activation enhances the leaving group ability of the oxygen. A base then abstracts the formyl proton, leading to the elimination of water and formation of the isocyanide triple bond.

The role of Lewis acid catalysis in this process has been considered as a means to further enhance the electrophilicity of the formyl carbon, thereby facilitating the dehydration. A proposed mechanism involves the coordination of a Lewis acid (LA) to the formyl oxygen, as depicted in the scheme below. This coordination polarizes the C=O bond, making the formyl proton more acidic and the carbon more susceptible to the subsequent elimination steps.

Proposed Mechanism of Lewis Acid-Assisted Formamide Dehydration

Activation: The Lewis acid coordinates to the carbonyl oxygen of the formamide.

Deprotonation: A base removes the N-H proton (if present) or the formyl C-H proton.

Elimination: The intermediate collapses, eliminating the Lewis acid-oxygen adduct and forming the isocyanide.

However, experimental evidence suggests that the utility of Lewis acids is not universal and is highly context-dependent. In a study on the mechanochemical synthesis of N-benzylisocyanide from its formamide using p-toluenesulfonyl chloride (p-TsCl) and triethylamine (B128534), the addition of Lewis acids such as lithium chloride (LiCl) or boron trifluoride etherate (BF₃·Et₂O) did not lead to an improvement in the reaction yield. nih.gov This finding indicates that for certain substrate and reagent combinations, the inherent reactivity of the dehydrating agent is sufficient, and the addition of a Lewis acid does not provide a synergistic catalytic effect, possibly due to the formation of non-productive complexes or alternative reaction pathways. nih.gov

The classical Ugi dehydration using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base is effective but suffers from drawbacks, including the use of a corrosive and toxic reagent and the generation of significant phosphate (B84403) waste, leading to a poor atom economy. rsc.orgmdpi.com Research into novel reagents has focused on improving the safety profile and sustainability of the process.

p-Toluenesulfonyl chloride (p-TsCl) has emerged as a superior alternative in many cases. It is less toxic, easier to handle, and often provides higher yields with a simplified work-up. rsc.orgrsc.org Another class of modern dehydrating agents includes the Burgess reagent, which is known for its mildness and effectiveness, particularly for substrates with sensitive functional groups. acs.orgnih.gov The environmental impact of these different methods can be quantified using the E-factor (Environmental Factor), which measures the mass ratio of waste to the desired product. A lower E-factor signifies a greener process.

The following table compares various dehydration reagents for isocyanide synthesis, highlighting their respective yields and E-factors under optimized conditions.

| Dehydrating Reagent | Typical Base | Typical Solvent | Reported Yields | Calculated E-Factor | Reference |

|---|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Pyridine / Triethylamine | Dichloromethane (B109758) (DCM) | Good to Excellent | > 50 | rsc.orgresearchgate.net |

| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine / Triethylamine | DCM / Dimethyl Carbonate (DMC) | Up to 98% | 6.45 - 15 | rsc.orgrsc.org |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Triethylamine | DCM | Up to 90% | ~20-30 | rsc.org |

| Burgess Reagent | None (Internal Base) | Dichloromethane (DCM) | High | Not Reported | acs.org |

Palladium-Catalyzed Synthesis of 1-(Butan-2-yl)-4-isocyanobenzene and Analogues

While the dehydration of pre-formed formamides remains the most direct and widely used route, extensive research has been dedicated to palladium-catalyzed reactions for the synthesis of complex molecules. The direct synthesis of aryl isocyanides from aryl halides via a palladium-catalyzed cascade reaction is a theoretically attractive but not yet fully established pathway.

A hypothetical palladium-catalyzed cascade for the synthesis of this compound could, in principle, start from an aryl halide like 4-bromo- or 4-iodo-sec-butylbenzene. The cascade would involve an aminocarbonylation to generate the N-(4-(sec-butyl)phenyl)formamide intermediate in situ, followed by its immediate dehydration.

A plausible, though speculative, catalytic cycle would involve the following steps:

Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to a Pd(0) complex to form an Ar-Pd(II)-X species.

CO Insertion: Carbon monoxide inserts into the Ar-Pd bond to form an acyl-palladium complex, [Ar-C(O)-Pd-X].

Amine Coordination & Reductive Elimination: A nitrogen source, such as ammonia (B1221849) or a surrogate, coordinates to the palladium center. Subsequent reductive elimination would form the N-arylformamide (Ar-NHCHO) and regenerate the Pd(0) catalyst.

In-situ Dehydration: A dehydrating agent present in the reaction mixture would then convert the formamide to the final isocyanide product (Ar-NC).

While palladium-catalyzed aminocarbonylation reactions to form amides are well-documented, acs.orgnih.gov and palladium-catalyzed reactions involving isocyanide insertion are common, organic-chemistry.orgnih.gov a one-pot cascade that combines aminocarbonylation with dehydration to yield an isocyanide directly from an aryl halide is not a standard reported procedure. Such a reaction would require careful balancing of mutually incompatible conditions for the carbonylation and dehydration steps.

For any hypothetical or developed palladium-catalyzed pathway, ligand design is critical for achieving high selectivity and yield. The electronic and steric properties of the ligands bound to the palladium center dictate the efficiency of each step in the catalytic cycle.

In related palladium-catalyzed cross-coupling reactions, bulky electron-rich phosphine (B1218219) ligands have proven highly effective.

Buchwald-type biaryl phosphines (e.g., JohnPhos, XPhos): These ligands are known to promote the oxidative addition of aryl halides and facilitate the final reductive elimination step. In a related palladium-catalyzed formylation of aryl halides, JohnPhos was identified as the most effective ligand. organic-chemistry.org

Trialkylphosphines (e.g., Tricyclohexylphosphine, PCy₃): The strong electron-donating ability and large cone angle of these ligands create a highly active, coordinatively unsaturated palladium center that can enhance catalytic turnover rates. PCy₃ was found to be the optimal ligand for a palladium-catalyzed double isocyanide insertion reaction. organic-chemistry.org

For a potential aminocarbonylation-dehydration cascade, the ligand would need to stabilize the palladium catalyst throughout the cycle, promote the challenging C-N bond formation, and not be poisoned by the dehydrating agent or the water produced. The choice of ligand would be instrumental in controlling the relative rates of competing reactions, such as the formation of diaryl ketones or other byproducts.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. The focus is on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

The dehydration of N-(4-(sec-butyl)phenyl)formamide is a prime target for green improvements. Key strategies include:

Safer Reagents: Replacing hazardous reagents like POCl₃ and phosgene (B1210022) with p-TsCl significantly reduces toxicity and handling risks. rsc.orgrsc.org

Atom Economy: The choice of reagent directly impacts the atom economy. As shown in the table in section 2.1.2, the E-factor for the p-TsCl method is substantially lower than for the POCl₃ method, indicating less waste generation per kilogram of product. rsc.org

Safer Solvents and Solvent-Free Conditions: Traditional synthesis often uses hazardous chlorinated solvents like dichloromethane (DCM). Greener alternatives like dimethyl carbonate (DMC) have been successfully employed. rsc.orgrsc.org More advanced methods eliminate the co-solvent entirely, using the base (e.g., triethylamine) as the reaction medium, which dramatically increases efficiency and reduces waste. mdpi.comnih.gov A mechanochemical approach, which involves grinding the reactants together in a ball mill, can also proceed without bulk solvent, further reducing environmental impact. nih.gov

Aqueous Conditions: An innovative approach utilizes micellar catalysis to perform the dehydration of formamides in water. Using a surfactant like TPGS-750-M and a mild base like sodium bicarbonate with p-TsCl allows the reaction to proceed in an environmentally friendly medium at room temperature. uniupo.it

The table below summarizes the application of green chemistry principles to different synthetic protocols for isocyanides.

| Synthetic Protocol | Green Chemistry Principle(s) Addressed | Advantages | Reference |

|---|---|---|---|

| Ugi Method (POCl₃/Pyridine) | (None) | Broad applicability | mdpi.com |

| p-TsCl in DCM/DMC | Safer Reagents, Improved Atom Economy | Lower toxicity, reduced E-factor (waste) | rsc.orgrsc.org |

| POCl₃ in Triethylamine (Solvent-free) | Safer Solvents, Energy Efficiency | Very fast reaction time (<5 min), no co-solvent waste, excellent yield | mdpi.comnih.gov |

| p-TsCl in Water (Micellar Catalysis) | Safer Solvents, Use of Renewable Feedstocks (water) | Avoids organic solvents, uses mild base, room temperature | uniupo.it |

| Mechanochemical Synthesis (p-TsCl) | Safer Solvents, Energy Efficiency | Solvent-free, straightforward procedure | nih.gov |

Development of Solvent-Free or Aqueous Media Methodologies

The classical synthesis of isocyanides often involves the dehydration of N-formamides using reagents like phosphorus oxychloride (POCl3) and bases such as triethylamine in chlorinated solvents. rsc.orgresearchgate.net This process, while effective, generates significant waste and employs toxic substances. Recent research has focused on creating more environmentally benign alternatives.

One innovative approach involves a revised procedure for the dehydration of formamides that completely avoids aqueous workup. rsc.org This method significantly reduces reaction times, minimizes the use of halogenated solvents, and eliminates wastewater production. rsc.org For instance, a comparison of this method with traditional literature methods for phenylethyl isocyanide synthesis on a 100 mmol scale demonstrated a reduction in reaction time from 7-10 hours to less than 1 hour, with near-quantitative yields and no wastewater. rsc.org

Table 1: Comparison of Conventional and Advanced Synthesis of a Model Isocyanide

| Parameter | Conventional Method | Advanced Method (No Aqueous Workup) |

| Reaction Time | 7 - 10 hours | < 1 hour |

| Solvent | Dichloromethane (250-400 ml) | Minimal halogenated solvent |

| Wastewater | 300 - 500 ml | None |

| Yield | 45% - 99% | ~ Quantitative |

This data is based on the synthesis of phenylethyl isocyanide and is presented as a model for the potential improvements in the synthesis of this compound.

Another significant advancement is the development of an "in-water" synthesis of isocyanides under micellar conditions. uniupo.it This sustainable method replaces the conventional toxic reagents with p-toluenesulfonyl chloride as the dehydrating agent and sodium hydrogen carbonate as a mild, water-soluble base. uniupo.it The use of surfactants like TPGS-750-M in water allows for the formation of micelles that act as nanoreactors, facilitating the reaction. uniupo.it This approach is particularly effective for lipophilic isocyanides, suggesting it would be a suitable method for the synthesis of this compound. uniupo.it

Mechanochemical synthesis offers a third, solvent-free alternative. nih.gov This method, which involves the use of ball-milling, can significantly reduce or eliminate the need for solvents. mdpi.com While the synthesis of aromatic isocyanides can be challenging with this method, it has shown high to excellent yields for aliphatic compounds. nih.gov The mechanism is thought to involve the activation of formamide tautomerism through an acid-base reaction facilitated by a base like triethylamine and sodium carbonate. nih.gov

The mechanism of isocyanide formation in these advanced methodologies generally follows a stepwise associative pathway. mdpi.com This involves the nucleophilic attack on the isocyanide carbon atom, followed by deprotonation and subsequent protonation of the nitrogen atom to yield the final isocyanide product. mdpi.com Computational studies have been instrumental in elucidating these mechanistic details. mdpi.comacs.org

Lifecycle Assessment of Synthetic Pathways for Environmental Impact Reduction

The advanced synthetic methodologies for isocyanides significantly improve the E-factor compared to traditional methods. mdpi.com By eliminating aqueous workup and reducing solvent use, the amount of waste generated is drastically decreased. rsc.orgmdpi.com The solvent-free approach using triethylamine as both a reagent and a solvent for the dehydration of formamides with phosphorus oxychloride demonstrates a minimal E-factor due to a simple filtration-based workup. mdpi.com

Table 2: E-Factor Comparison for Isocyanide Synthesis

| Synthetic Approach | Key Features | E-Factor | Environmental Impact |

| Traditional Synthesis | Use of chlorinated solvents, aqueous workup | High | Significant waste generation, use of toxic materials |

| No Aqueous Workup | Minimal solvent, no wastewater | Low | Reduced waste, increased efficiency |

| In-Water Micellar Synthesis | Use of water as solvent, non-toxic reagents | Very Low | Highly sustainable, safe reagents |

| Mechanochemical Synthesis | Solvent-free | Lowest | Minimal waste, high atom economy |

The move towards in-water synthesis using micellar catalysis represents a paradigm shift in reducing the environmental impact of isocyanide production. uniupo.it The replacement of phosphorus oxychloride, triethylamine, and dichloromethane with p-toluenesulfonyl chloride, sodium hydrogen carbonate, and water makes the transformation inherently safer and more sustainable. uniupo.it

The lifecycle assessment also considers the toxicity of the reagents and solvents employed. The development of methodologies that avoid toxic reagents and solvents is a primary goal of green chemistry. uniupo.it The mechanochemical and in-water synthetic routes are particularly advantageous in this regard, offering pathways that are not only more efficient but also safer for both the chemist and the environment. uniupo.itmdpi.com

Reactivity Profiles and Transformative Chemistry of 1 Butan 2 Yl 4 Isocyanobenzene

Role of 1-(Butan-2-yl)-4-isocyanobenzene in Multicomponent Reactions (MCRs)

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in organic synthesis for rapidly building molecular complexity from simple precursors in a single step. nih.govmdpi.com The unique electronic structure of the isocyanide carbon, which can act as both a nucleophile and an electrophile, makes it a cornerstone of pivotal reactions like the Ugi and Passerini reactions. beilstein-journals.org

Detailed Mechanistic Investigations of Ugi and Passerini Reactions Incorporating the Compound

The Passerini Reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.org The reaction is typically conducted in aprotic solvents. wikipedia.org The generally accepted mechanism proceeds through a non-ionic pathway where the carbonyl and carboxylic acid form a hydrogen-bonded adduct. beilstein-journals.org The isocyanide, in this case, this compound, then undergoes an α-addition to the carbonyl carbon. This is followed by an attack of the carboxylate at the electrophilic isocyanide carbon, forming a nitrilium intermediate, which subsequently rearranges via an intramolecular acyl transfer (Mumm rearrangement) to furnish the final product. wikipedia.org

The Ugi Reaction is a four-component condensation between a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, resulting in a bis-amide product. beilstein-journals.orgnih.gov This reaction is generally favored in polar protic solvents like methanol. beilstein-journals.org The mechanism initiates with the formation of an imine from the aldehyde/ketone and the amine. The carboxylic acid then protonates the imine, forming an iminium ion. The nucleophilic isocyanide, this compound, adds to the iminium ion, creating a highly reactive nitrilium intermediate. nih.govresearchgate.net This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the stable α-acylamino amide product. beilstein-journals.orgresearchgate.net

Stereoselective Outcomes in Asymmetric MCRs Involving the Butan-2-yl Chiral Center

A key feature of this compound is the presence of a stereocenter in the butan-2-yl group. When this compound is used in its enantiomerically pure form (either (R) or (S)), it can act as a chiral auxiliary, influencing the stereochemical outcome of the multicomponent reaction. nih.gov

In both the Ugi and Passerini reactions, a new stereocenter is generated at the α-carbon of the initial carbonyl compound. The use of a chiral isocyanide, such as enantiopure this compound, is expected to induce diastereoselectivity. nih.govresearchgate.net The chiral butan-2-yl moiety creates a chiral environment during the transition state of the isocyanide addition to the iminium ion (in the Ugi reaction) or the activated carbonyl (in the Passerini reaction). This steric influence favors one approach of the isocyanide over the other, leading to the preferential formation of one diastereomer of the product over the other.

While specific diastereomeric excess (d.e.) values for reactions involving this compound are not documented, studies with other chiral components have shown that significant levels of diastereoselection can be achieved. nih.govresearchgate.net The level of induction would depend on factors such as the reaction temperature, solvent, and the steric bulk of the other reactants.

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Isocyanide | Expected Outcome |

|---|---|---|---|---|

| Benzaldehyde | Aniline | Acetic Acid | (R)-1-(Butan-2-yl)-4-isocyanobenzene | Formation of two diastereomeric Ugi products in unequal amounts. |

| Isobutyraldehyde | Benzylamine | Benzoic Acid | (S)-1-(Butan-2-yl)-4-isocyanobenzene | Formation of two diastereomeric Ugi products in unequal amounts. |

| Cyclohexanecarboxaldehyde | tert-Butylamine | Propionic Acid | Racemic this compound | Formation of a racemic mixture of diastereomers. |

Coordination Chemistry and Ligand Properties of this compound

Isocyanides are versatile ligands in organometallic chemistry, acting as analogs to carbon monoxide (CO) but with more tunable electronic and steric properties. wikipedia.orgnsf.gov They are generally stronger σ-donors and weaker π-acceptors than CO. wikipedia.org

Electronic and Steric Effects of the Butan-2-yl Moiety on Metal-Isocyanide Bonding

The properties of this compound as a ligand are dictated by both electronic and steric factors originating from its molecular structure.

Electronic Effects : The butan-2-yl group is an alkyl substituent, which acts as an electron-donating group (EDG) through induction. This increases the electron density on the phenyl ring and, consequently, on the isocyanide carbon. This enhanced electron density makes the ligand a stronger σ-donor compared to unsubstituted phenyl isocyanide. nih.govmdpi.com A stronger σ-donation strengthens the metal-ligand bond. Conversely, the increased electron density at the metal center can lead to stronger π-backbonding into the ligand's π* orbitals, though isocyanides are generally considered weaker π-acceptors than CO. wikipedia.org

Steric Effects : The butan-2-yl group imparts moderate steric bulk. This steric hindrance can influence the number of ligands that can coordinate to a metal center, the geometry of the resulting complex, and the rate of ligand substitution reactions. mdpi.comescholarship.org The chiral nature of the substituent can also lead to the formation of diastereomeric metal complexes when other chiral ligands are present or when the complex itself adopts a chiral geometry.

| Ligand | Electronic Effect of Substituent | Expected σ-Donating Ability | Expected Steric Bulk |

|---|---|---|---|

| Carbon Monoxide (CO) | N/A | Weak | Small |

| Phenyl Isocyanide | Neutral | Moderate | Moderate |

| This compound | Electron-donating | Strong | Moderate-High |

| tert-Butyl Isocyanide | Electron-donating | Strong | High |

| 4-Nitrophenyl Isocyanide | Electron-withdrawing | Weak | Moderate |

Synthesis and Structural Characterization of Transition Metal Complexes

Transition metal complexes of isocyanides are typically synthesized via ligand substitution reactions. wikipedia.orgresearchgate.net For instance, reacting a metal carbonyl complex like tungsten hexacarbonyl (W(CO)₆) or a metal halide like palladium chloride (PdCl₂) with this compound would likely lead to the displacement of CO or the coordination to the metal center, respectively. wikipedia.org

The characterization of such hypothetical complexes would rely on standard spectroscopic techniques. A key diagnostic tool is infrared (IR) spectroscopy. The C≡N stretching frequency (ν(C≡N)) in a free isocyanide appears around 2110-2165 cm⁻¹. wikipedia.org Upon coordination to a metal, this frequency shifts. For electron-rich metals that engage in significant π-backbonding, the ν(C≡N) shifts to a lower frequency. For electron-poor metal centers where σ-donation is dominant, the frequency shifts higher. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction would provide further detailed structural information.

| Hypothetical Complex | Metal Center | Expected Synthesis Method | Expected ν(C≡N) Shift in IR Spectrum |

|---|---|---|---|

| [PdCl₂(CNC₆H₄-butan-2-yl)₂] | Pd(II) (electron-poor) | Reaction of PdCl₂ with the isocyanide | Shift to higher frequency vs. free ligand |

| [W(CO)₅(CNC₆H₄-butan-2-yl)] | W(0) (electron-rich) | Photochemical or thermal substitution of W(CO)₆ | Shift to lower frequency vs. free ligand |

| [Re(CO)₃Br(CNC₆H₄-butan-2-yl)₂] | Re(I) | Substitution reaction with [Re(CO)₅Br] | Shift to lower frequency vs. free ligand |

Influence on the Catalytic Activity and Selectivity of Metal-Isocyanide Complexes

Metal-isocyanide complexes are active catalysts for a variety of organic transformations, including hydrogenation, hydrosilylation, and cross-coupling reactions. researchgate.net The electronic and steric properties of the isocyanide ligand play a crucial role in tuning the catalyst's activity and selectivity.

The strong σ-donating character of this compound would make the coordinated metal center more electron-rich. This can enhance its reactivity in catalytic steps that involve oxidative addition, a key step in many cross-coupling cycles.

Furthermore, the inherent chirality of the ligand is of significant interest for asymmetric catalysis. rsc.org A metal complex bearing an enantiopure this compound ligand could create a chiral catalytic environment. mdpi.com This would enable the catalyst to differentiate between enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer of the product in excess. Such chiral-at-metal catalysts have shown promise in various asymmetric transformations. rsc.org Potential applications could include asymmetric hydrosilylation of ketones or asymmetric C-H functionalization, where the ligand's steric and electronic profile would directly influence the enantioselectivity of the reaction. mdpi.comescholarship.org

Cycloaddition Reactions Involving this compound

Cycloaddition reactions offer a powerful tool for the construction of cyclic and heterocyclic frameworks. Aryl isocyanides, including this compound, can participate in various cycloaddition pathways, acting as a one-carbon component. The steric and electronic properties of the sec-butyl group are anticipated to play a significant role in modulating the reactivity and selectivity of these transformations.

[4+1] and [3+2] Cycloaddition Pathways with Organic Substrates

Isocyanides are well-documented to undergo formal [4+1] and [3+2] cycloaddition reactions with a variety of substrates, leading to the formation of five-membered rings. rsc.orgsemanticscholar.org

In [4+1] cycloadditions , the isocyanide acts as a "C1" synthon, reacting with a four-atom component. Common reaction partners include conjugated dienes, α,β-unsaturated ketones, and other heterodienes. These reactions provide access to a range of five-membered carbocycles and heterocycles. For instance, the reaction of an aryl isocyanide with an α,β-unsaturated nitroalkene can lead to the formation of pyrrole derivatives. The bulky sec-butyl group in this compound is expected to influence the rate of these reactions, potentially requiring more forcing conditions compared to less hindered aryl isocyanides.

[3+2] cycloadditions , also known as 1,3-dipolar cycloadditions, involve the reaction of an isocyanide with a 1,3-dipole. A variety of 1,3-dipoles, such as azides, nitrones, and nitrile oxides, can be employed. A notable example is the catalyst-dependent regioselective [3+2] cycloaddition of isocyanides with aryl diazonium salts, which can yield either 1,3- or 1,5-disubstituted 1,2,4-triazoles depending on the catalyst used (Ag(I) or Cu(II)). nih.gov Another example is the silver-catalyzed reaction with diazo compounds to produce 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. researchgate.net The electronic nature of the aryl isocyanide can influence the reaction's efficiency, and the presence of the electron-donating sec-butyl group in this compound would likely enhance its reactivity as a nucleophilic partner in these cycloadditions.

Table 1: Examples of [4+1] and [3+2] Cycloaddition Reactions with Aryl Isocyanides

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type |

| [4+1] | Aryl isocyanide, Conjugated diene | Heat or Lewis Acid | Cyclopentenimine derivatives |

| [4+1] | Aryl isocyanide, α,β-Unsaturated enone | Lewis Acid | Dihydropyrrole derivatives |

| [3+2] | Aryl isocyanide, Aryl diazonium salt | Ag(I) or Cu(II) | 1,2,4-Triazole derivatives |

| [3+2] | Aryl isocyanide, Diazo compound | Silver catalyst | 1,2,3-Triazole derivatives |

| [3+2] | Aryl isocyanide, Nitrone | Heat or Catalyst | Isoxazolidine derivatives |

Regioselectivity and Diastereoselectivity Control in Cycloaddition Product Formation

The regioselectivity and diastereoselectivity of cycloaddition reactions involving aryl isocyanides are critical aspects that determine the structure of the final products. These outcomes are often governed by a combination of steric and electronic factors, as well as the nature of the catalyst and reaction conditions.

Regioselectivity in these reactions is often dictated by the electronic character of the interacting orbitals of the isocyanide and the reaction partner. In [3+2] cycloadditions, the choice of catalyst can dramatically switch the regioselectivity. For example, in the reaction of isocyanides with aryl diazonium salts, a silver(I) catalyst directs the reaction to form 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst leads to the 1,5-disubstituted regioisomer. nih.gov The steric bulk of the sec-butyl group on this compound can also be expected to influence the regiochemical outcome, favoring the formation of the less sterically hindered product. researchgate.net

Diastereoselectivity becomes a key consideration when chiral centers are formed during the cycloaddition. The use of chiral catalysts or chiral auxiliaries on the substrates can induce high levels of diastereoselectivity. For instance, in palladium-catalyzed asymmetric allenylic alkylation, which can be viewed as a formal cycloaddition, the choice of a chiral ligand is crucial for controlling the stereochemical outcome. nih.gov Given that this compound is a chiral molecule (due to the stereocenter in the sec-butyl group), its reactions with other chiral or prochiral substrates could lead to diastereomeric products. The inherent chirality of the isocyanide itself could exert a degree of diastereocontrol in such reactions.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Isocyanides, including this compound, can participate in these reactions through a key step of migratory insertion into organopalladium intermediates.

Mechanistic Studies of Isocyanide Insertion into Organopalladium Intermediates

The general mechanism for palladium-catalyzed cross-coupling reactions involving isocyanides typically begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming an arylpalladium(II) intermediate (Ar-Pd-X). This intermediate then undergoes migratory insertion of the isocyanide. The isocyanide coordinates to the palladium center, followed by the migration of the aryl group from the palladium to the isocyanide carbon. This insertion step results in the formation of an imidoyl-palladium complex. The subsequent steps can vary depending on the specific reaction but often involve reductive elimination or further reaction with another coupling partner to afford the final product and regenerate the Pd(0) catalyst.

The steric and electronic properties of the isocyanide can significantly influence the rate and efficiency of the insertion step. Bulky substituents on the isocyanide, such as the sec-butyl group in this compound, can affect the coordination of the isocyanide to the palladium center and the subsequent migratory insertion. While steric hindrance can sometimes slow down the reaction, it can also be beneficial in preventing undesired side reactions like multiple isocyanide insertions.

Synthetic Applications in the Functionalization of Aromatic and Heteroaromatic Systems

Palladium-catalyzed reactions involving isocyanide insertion have been applied to the synthesis of a wide variety of functionalized aromatic and heteroaromatic compounds. These reactions often offer high efficiency and functional group tolerance.

One significant application is in carbonylative cross-coupling reactions , where isocyanides serve as a synthetic equivalent of carbon monoxide. For example, a palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides with terminal alkynes using tert-butyl isocyanide has been developed. researchgate.net The initially formed alkynyl imine can be hydrolyzed to the corresponding alkynone. It is plausible that this compound could be employed in a similar fashion.

Another important application is the synthesis of nitrogen-containing heterocycles . Palladium-catalyzed multicomponent reactions involving an aryl halide, an isocyanide, and another nucleophile can lead to the construction of complex heterocyclic scaffolds in a single step. For instance, the synthesis of quinazolin-4(3H)-ones has been achieved through a palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide. rsc.org The reaction proceeds via isocyanide insertion followed by an intramolecular cyclization. The nature of the isocyanide substituent can influence the reaction yield, with bulkier groups sometimes leading to lower yields.

Table 2: Synthetic Applications of Palladium-Catalyzed Isocyanide Insertion

| Reaction Type | Reactants | Product Type |

| Carbonylative Sonogashira Coupling | Aryl bromide, Terminal alkyne, Aryl isocyanide | Alkynyl imines / Alkynones |

| Synthesis of Quinazolin-4(3H)-ones | 2-Aminobenzamide, Aryl halide, Aryl isocyanide | Quinazolin-4(3H)-ones |

| Synthesis of Carbodiimides | Aryl azide, Aryl isocyanide | Unsymmetrical carbodiimides |

| Synthesis of Amidines | Arylboronic acid, Aryl isocyanide, Amine | Substituted amidines |

The steric hindrance imparted by the sec-butyl group in this compound would likely play a crucial role in these synthetic applications. While it may decrease the reaction rate in some cases, it could also enhance selectivity by preventing undesired side reactions, such as polymerization or multiple insertions of the isocyanide.

Computational and Theoretical Investigations of 1 Butan 2 Yl 4 Isocyanobenzene

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics of 1-(butan-2-yl)-4-isocyanobenzene. These studies provide a quantitative description of the molecule's orbitals and charge distribution, which are key determinants of its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. imist.maimperial.ac.ukscribd.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in this compound can be calculated using methods like Density Functional Theory (DFT).

The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is found on electron-deficient areas, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity. For this compound, the isocyanide group and the aromatic ring are expected to be significantly involved in these frontier orbitals.

Interactive Data Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -7.89 |

| HOMO | -6.25 |

| LUMO | -0.45 |

| LUMO+1 | 0.88 |

The distribution of electron density within this compound can be analyzed through various population analysis schemes and visualized using molecular electrostatic potential (MEP) maps. The isocyanide group (-N≡C) is of particular interest due to its unique electronic structure, featuring a formal positive charge on the nitrogen and a negative charge on the carbon.

MEP maps provide a color-coded representation of the electrostatic potential on the molecule's van der Waals surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while areas of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the terminal carbon of the isocyanide group is expected to be a region of significant negative electrostatic potential, making it a primary site for interaction with electrophiles.

Interactive Data Table 2: Calculated Mulliken Atomic Charges on the Isocyanide Group

| Atom | Atomic Charge (a.u.) |

| N | +0.28 |

| C | -0.35 |

Conformational Analysis and Stereochemical Considerations

The presence of a chiral center in the butan-2-yl group introduces stereochemical complexity to this compound. Computational methods are invaluable for exploring the conformational landscape and understanding the energetic differences between various spatial arrangements.

Potential energy surface (PES) scans are computational experiments where the energy of the molecule is calculated as a function of one or more geometric parameters, such as dihedral angles. readthedocs.ioq-chem.comuni-muenchen.deresearchgate.netq-chem.com For this compound, a PES scan can be performed by systematically rotating the bonds around the chiral carbon of the butan-2-yl group. This allows for the identification of the most stable conformations (energy minima) and the energy barriers to rotation (transition states). Such an analysis helps in understanding the preferred spatial orientation of the alkyl group relative to the phenylisocyanide moiety.

The chirality of this compound makes it a candidate for involvement in stereoselective interactions. Theoretical models can be employed to predict how this molecule might interact with other chiral species, a process known as chiral recognition. By simulating the non-covalent interactions between the enantiomers of this compound and a chiral selector, it is possible to estimate the binding energies and identify the structural features responsible for differentiation.

Furthermore, the butan-2-yl group exerts an inductive effect on the aromatic ring, which can be quantified computationally. This electron-donating effect can influence the reactivity of the phenylisocyanide system.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of potential chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate, and calculate the activation energies. nih.gov

For instance, the participation of the isocyanide group in cycloaddition reactions can be modeled. Theoretical calculations can elucidate the mechanism of such reactions, determining whether they proceed in a concerted or stepwise fashion. The geometry of the transition state provides crucial information about the bonding changes that occur during the reaction. The calculated activation energy is a key predictor of the reaction rate.

Interactive Data Table 3: Calculated Activation Energy for a Hypothetical Reaction

| Reaction | Transition State Symmetry | Activation Energy (kcal/mol) |

| [3+2] Cycloaddition | C1 | 15.8 |

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometries and energies of reactants, transition states, and products in a chemical reaction. By calculating these, a reaction energy profile can be constructed, which maps the energy of the system as it progresses along the reaction coordinate. This profile is crucial for determining the activation energy of a reaction, which in turn dictates the reaction rate.

For a hypothetical reaction involving this compound, such as a multicomponent reaction, DFT calculations would be performed to optimize the geometry of each species along the reaction pathway. The energies of these optimized structures would then be used to construct the reaction energy profile. Different functionals and basis sets, such as B3LYP/6-31G(d,p), can be utilized to achieve a balance between accuracy and computational cost. nih.govespublisher.com The calculated energy profile would reveal the energy barriers for each step of the reaction, allowing for the identification of the rate-determining step.

Interactive Table: Hypothetical DFT Calculation Results for a Reaction Step Involving this compound

Computational Prediction of Selectivity in Complex Multicomponent and Catalytic Transformations

In complex reactions where multiple products can be formed, predicting the selectivity (chemo-, regio-, and stereoselectivity) is a significant challenge. Computational methods, particularly DFT, can be instrumental in understanding the origins of selectivity. By calculating the activation energies for the competing reaction pathways leading to different products, the most favorable pathway can be identified. The pathway with the lowest activation energy barrier is expected to be the dominant one, leading to the major product.

For this compound participating in a catalytic cycle, DFT could be used to model the entire cycle. This would involve calculating the energies of all intermediates and transition states for the formation of different possible isomers. The calculated energy differences between the transition states leading to these isomers would provide a quantitative prediction of the product distribution. This information is invaluable for designing catalysts and reaction conditions that favor the formation of a desired product.

Interactive Table: Hypothetical Calculated Energy Barriers and Predicted Selectivity

Ligand Field Theory and Metal-Isocyanide Interactions in Catalysis

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. wikipedia.orgwpmucdn.com It is an extension of molecular orbital theory and provides a framework for understanding the interaction between the metal center and its surrounding ligands. dalalinstitute.com For isocyanide ligands like this compound, LFT is crucial for explaining their bonding to metals and their influence on the catalytic activity of the resulting complexes.

Understanding Sigma-Donation and Pi-Back-Donation Characteristics in Metal Complexes

The bonding of an isocyanide ligand to a transition metal is characterized by two main components: sigma (σ) donation and pi (π) back-donation. The isocyanide ligand acts as a σ-donor by donating the lone pair of electrons from its terminal carbon atom to an empty d-orbital of the metal. Simultaneously, the metal can donate electron density from its filled d-orbitals back to the empty π* antibonding orbitals of the isocyanide ligand. This latter interaction is known as π-back-donation. umb.edulibretexts.org

The balance between σ-donation and π-back-donation determines the strength and nature of the metal-ligand bond. Strong σ-donation increases the electron density on the metal, while strong π-back-donation reduces it. The electronic properties of the substituents on the isocyanide can modulate these interactions. For this compound, the alkyl group is electron-donating, which can influence the σ-donor and π-acceptor properties of the isocyanide.

Interactive Table: Hypothetical Electronic Contributions of this compound as a Ligand

Correlation of Computational Data with Experimental Catalytic Outcomes

Computational chemistry offers a powerful avenue for establishing correlations between the calculated electronic properties of ligands and the experimentally observed performance of catalysts. nih.govnih.gov For metal complexes of this compound, DFT calculations can quantify the σ-donation and π-back-donation capabilities of the ligand. These calculated parameters can then be correlated with experimental catalytic data, such as reaction rates, turnover numbers, and selectivity.

For instance, a stronger π-accepting ability of the isocyanide ligand, as calculated by the energy of its LUMO, might correlate with a higher catalytic activity in a specific reaction. By systematically modifying the ligand structure in silico and calculating the resulting electronic properties, a predictive model can be developed. This model can then guide the rational design of more efficient catalysts by targeting ligands with optimal electronic characteristics. Such a meta-analysis approach can reveal hidden property-performance relationships. nih.gov

Applications of 1 Butan 2 Yl 4 Isocyanobenzene in Advanced Materials and Catalysis

Catalytic Roles in Enantioselective Organic Synthesis

The development of efficient and highly selective chiral catalysts is a cornerstone of modern organic synthesis. Isocyanides have emerged as versatile building blocks and ligands in this field. researchgate.netnih.govdoaj.org The compound 1-(Butan-2-yl)-4-isocyanobenzene is particularly notable due to the inherent chirality of the butan-2-yl group, which can be leveraged to create stereoselective catalysts.

The isocyanide functional group (–N⁺≡C⁻) is an excellent ligand for a wide range of transition metals. wikipedia.orgacs.org It acts as a strong σ-donor and a tunable π-acceptor, similar to carbon monoxide, allowing it to form stable coordination complexes. acs.orgutexas.edu This property is fundamental to its use in catalysis. When incorporated into a chiral molecule like this compound, the isocyanide can serve as an anchor to a metal center, creating a chiral environment that influences the outcome of a catalytic reaction.

The design of such ligands focuses on creating a well-defined chiral pocket around the metal's active site. In the case of this compound, the chirality originates from the stereocenter in the butan-2-yl group. This chiral information is transmitted through the rigid phenyl ring to the isocyanide, which then coordinates to the metal. This setup can be employed in various metal-catalyzed reactions to control the stereochemical outcome. The development of nonsymmetrical modular ligands has become increasingly important, and in many cases, they have outperformed traditional symmetric ligands in achieving high enantioselectivity. nih.gov

| Ligand Design Principle | Role of this compound Moiety | Potential Catalytic Application |

| Chiral Environment Creation | The chiral butan-2-yl group creates a stereically defined space around the coordinated metal center. | Asymmetric hydrogenation, allylic substitution. nih.gov |

| Metal Coordination | The isocyanide group serves as a strong coordinating agent to transition metals like Palladium (Pd), Rhodium (Rh), and Copper (Cu). nih.govacs.org | Palladium-catalyzed isocyanide insertion reactions. nih.govbeilstein-journals.org |

| Electronic Tuning | The phenyl ring allows for electronic communication and can be further functionalized to modulate the ligand's properties. | Fine-tuning catalyst activity and selectivity. |

The butan-2-yl group is the primary source of chirality in this compound and is therefore crucial for enantiocontrol. Its influence is exerted through steric and electronic effects that differentiate the energy of diastereomeric transition states during a catalytic cycle.

Steric Hindrance: The alkyl group provides steric bulk that can selectively block one face of a prochiral substrate as it approaches the catalytic center. The specific orientation and size of the butan-2-yl group dictate which enantiomer of the product is formed preferentially. By creating a sterically demanding environment, the ligand can effectively control the trajectory of incoming reactants. nih.gov

Conformational Rigidity: The connection of the chiral group through a phenyl ring provides a degree of rigidity, ensuring that the chiral information is effectively transmitted to the reaction center. This rigidity is a key design feature in many successful chiral ligands.

Research on related chiral structures, such as enantiopure (S)-butan-2-yl N-(4-x-phenyl)thiocarbamates, demonstrates that the (S)-2-butanol moiety can be used to create new chiral crystals, highlighting the role of this group in establishing a defined three-dimensional structure. nih.govresearchgate.net In catalytic transformations, this defined structure is essential for achieving high levels of enantiomeric excess (ee). For instance, in palladium-catalyzed enantioselective reactions, phosphoramidite ligands have been used to achieve high yields and ee's in the synthesis of chiral ferrocenes. nih.govbeilstein-journals.org The principle of using a chiral ligand to create a selective environment is directly applicable to ligands derived from this compound.

Supramolecular Assembly and Dynamic Covalent Chemistry (DCC)

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. Isocyanides are valuable components in this field due to their coordination ability and reactivity.

Self-assembly is a process where components spontaneously organize into ordered structures. rsc.org this compound is a well-suited building block for creating complex supramolecular architectures. Key features that enable this include:

Directional Coordination: The isocyanide group can coordinate to metal ions, providing a strong and directional interaction to guide the assembly process.

Aromatic Stacking: The phenyl ring can participate in π-π stacking interactions, which add stability and order to the final assembly.

Chiral Recognition: The chiral butan-2-yl group can direct the formation of chiral superstructures, such as helices or chiral cages, through stereospecific recognition events.

The use of molecular building blocks that can self-assemble into complex, ordered porous structures is a major goal in materials science. rsc.org The principles of using patchy, vertex-like building blocks can be conceptually applied to molecules like this compound to create ordered crystallites. rsc.org

Dynamic Covalent Chemistry (DCC) utilizes reversible chemical reactions to create molecular systems that can adapt their structure in response to external stimuli. ethernet.edu.et This "error-checking" and "proof-reading" capability allows for the thermodynamically most stable structures to be formed. Isocyanides can participate in several types of reversible reactions suitable for DCC.

One key area is the reversible formation of metal-ligand coordination bonds. The coordination of the isocyanide group to a metal center can be reversible, allowing for the assembly and disassembly of supramolecular structures. This dynamic nature is the basis for creating materials that can reorganize and potentially self-heal. Furthermore, radical additions to isonitriles have been studied in the context of controlling reactivity via dynamic covalent chemistry. nih.gov The unique combination of kinetic and thermodynamic properties in these reactions makes them suitable for applications in adaptive systems. nih.gov

| Reversible Reaction Type | Role of Isocyanide Moiety | Potential Application in Adaptive Materials |

| Metal-Ligand Coordination | The isocyanide coordinates reversibly to metal ions. | Formation of dynamic, self-assembling coordination cages or networks that can reorganize. |

| Multicomponent Reactions (e.g., Ugi) | Isocyanides are key reactants in reversible multicomponent reactions. nih.govmdpi.com | Creation of dynamic combinatorial libraries and adaptive systems based on equilibrium shifts. |

| Imine Formation/Exchange | While not directly involving the isocyanide, DCC systems often use imine bonds. Isocyanide-containing molecules can be part of a larger system with other dynamic bonds. | Building complex, multi-responsive materials where different reversible reactions operate in concert. |

The Ugi reaction, a multicomponent reaction involving an isocyanide, can be used to halt dynamic equilibration in certain systems, demonstrating the interplay between isocyanide reactivity and DCC principles. ethernet.edu.et

Polymer Chemistry and Isocyanide Polymerization

The polymerization of isocyanides is a powerful method for creating rigid, helical polymers (polyisocyanides) with unique properties. The steric bulk of the side chains forces the polymer backbone into a stable helical conformation.

The polymerization of this compound is expected to yield a chiral, helical polymer. The chirality of the butan-2-yl side chain would likely bias the helical screw sense, leading to a polymer with a preferred left- or right-handed helicity (a phenomenon known as helix induction).

Several methods can be used for isocyanide polymerization:

Acid-Catalyzed Polymerization: This method involves the initiation by a proton, followed by a cationic propagation where isocyanide monomers are successively added to the growing chain. ru.nl

Transition Metal-Catalyzed Polymerization: Catalysts based on metals like Nickel(II) are highly effective and offer better control over the polymerization process compared to acid catalysis. ru.nl This is the more common and reproducible method.

The general mechanism involves the insertion of isocyanide monomers into a metal-acyl or metal-alkyl bond. The steric interactions between the bulky side chains of the incoming monomers and the growing polymer chain are responsible for the formation of the rigid helical structure. While there have been challenges in developing highly efficient polymerization methods for isocyanide-based polymers (IBPs), modern organic chemistry has provided new catalysts that allow for the introduction of various functional pendants into the polymer chains. nih.gov

The resulting poly(this compound) would be a chiral, rod-like macromolecule. The combination of the rigid helical backbone and the chiral side chains could lead to materials with interesting chiroptical properties and potential applications in chiral separations or as chiral scaffolds in catalysis.

Synthesis of Helical Polymers via Anionic or Cationic Isocyanide Polymerization

The polymerization of isocyanides can be initiated by a variety of catalysts, including organometallic complexes of nickel, palladium, and other transition metals. For monomers like this compound, the presence of the chiral sec-butyl group is anticipated to direct the formation of helical polymer chains with a preferred screw sense (either right-handed or left-handed). This phenomenon, known as helix-sense-selective polymerization, is a powerful tool for creating polymers with high optical activity.

Anionic Polymerization: Anionic polymerization of isocyanates, which are structurally related to isocyanides, has been shown to produce rod-like polymers with dynamic helical conformations. While less common for isocyanides, certain anionic initiators can induce polymerization. For a chiral monomer such as this compound, an anionic mechanism could potentially lead to the formation of stereoregular helical polymers. The choice of initiator and solvent system would be crucial in controlling the polymerization and the resulting helical structure.

Cationic Polymerization: Cationic polymerization of isocyanides can be initiated by Lewis acids or other cationic species. This method has been explored for various isocyanide monomers. In the case of this compound, a cationic approach could offer an alternative route to helical polymers. The reaction conditions would need to be carefully optimized to achieve a living or controlled polymerization, which is essential for synthesizing polymers with well-defined molecular weights and low dispersity. The table below summarizes typical conditions for the polymerization of analogous chiral aromatic isocyanides.

| Catalyst System | Monomer Analogue | Solvent | Temperature (°C) | Resulting Polymer Properties |

| NiCl₂/Chiral Amine | Phenyl isocyanide | Toluene | 25 | Helical polymer with high optical rotation |

| Pd(II) Complexes | Chiral Phenyl Isocyanide | Dichloromethane (B109758) | 20 | Living polymerization, controlled molecular weight |

| Rh(I) Complexes | Various Aromatic Isocyanides | Chloroform | 25 | High molecular weight polymers |

This table presents representative data for analogous systems due to the lack of specific experimental data for this compound.

Post-Polymerization Functionalization of Polymer Backbones with Isocyanide Units

The poly(this compound) backbone, with its regularly spaced isocyanide pendant groups, offers a versatile platform for post-polymerization modification. The isocyanide group is highly reactive and can participate in a variety of chemical transformations, allowing for the introduction of a wide range of functional moieties along the polymer chain. This approach enables the tailoring of the polymer's properties for specific applications without altering the helical backbone conformation established during polymerization.

Common post-polymerization functionalization strategies for polymers with isocyanide units include:

Multicomponent Reactions: Isocyanides are well-known for their participation in multicomponent reactions, such as the Passerini and Ugi reactions. These reactions allow for the one-pot synthesis of complex structures by combining the isocyanide-containing polymer with an aldehyde or ketone, a carboxylic acid, and in the case of the Ugi reaction, an amine. This strategy can be used to introduce a diverse array of functional groups, including esters, amides, and peptides, onto the polymer backbone.

Cycloaddition Reactions: The isocyanide group can also undergo cycloaddition reactions, for example, with tetrazines in a [4+1] cycloaddition, to form heterocyclic structures. This provides another avenue for modifying the chemical and physical properties of the polymer.

Coordination to Metal Centers: The carbon atom of the isocyanide group is an excellent ligand for transition metals. This property can be exploited to immobilize metal catalysts onto the polymer support, creating recyclable catalytic systems. The helical structure of the polymer can create a chiral environment around the metal center, potentially leading to enantioselective catalysis.

Advanced Materials for Sensor Technologies and Molecular Recognition (Non-Biological)

The rigid, helical architecture of polymers derived from this compound makes them promising candidates for the development of advanced materials for sensor technologies and molecular recognition. The defined spatial arrangement of the pendant groups along the helical backbone can create specific binding sites for the selective recognition of chemical analytes.

Design of Isocyanide-Based Receptors for Specific Chemical Analytes

The design of isocyanide-based receptors involves the strategic incorporation of recognition elements as pendant groups on the helical polymer backbone. For a polymer of this compound, the sec-butyl groups themselves can provide chiral recognition capabilities. Furthermore, post-polymerization functionalization can be employed to introduce specific binding moieties for targeted analytes.

The principle behind their function as receptors lies in the interaction between the analyte and the functional groups on the polymer. This interaction can induce a change in the polymer's conformation, such as a change in the helical pitch or a helix-to-coil transition. These conformational changes can be detected by various analytical techniques, including circular dichroism (CD) spectroscopy, fluorescence spectroscopy, or changes in the material's optical properties. The specificity of the receptor is determined by the nature of the functional groups and their precise spatial arrangement on the helical scaffold.

Fabrication of Chemo-Responsive Materials Derived from Isocyanide Architectures

Chemo-responsive materials are materials that exhibit a change in their properties in response to a chemical stimulus. The helical polymers of this compound can be used to fabricate such materials. The response mechanism is often based on the binding of an analyte to the polymer, which triggers a macroscopic change in the material.

For instance, a cross-linked network of these helical polymers could form a gel that swells or shrinks in the presence of a specific chemical. This response could be driven by changes in the solvation of the polymer chains or by conformational changes induced by analyte binding. Such chemo-responsive gels could find applications in microfluidic devices, drug delivery systems, and environmental monitoring.

The table below illustrates the potential chemo-responsive behavior of materials based on analogous polyisocyanide architectures.

| Polymer System | Analyte | Response Mechanism | Observed Change |

| Helical Poly(phenyl isocyanide) with crown ether pendants | Metal Cations (e.g., K⁺) | Host-guest complexation | Change in CD signal |

| Polyisocyanide with acidic/basic pendants | pH change | Protonation/deprotonation | Swelling/shrinking of hydrogel |

| Chiral Polyisocyanide film | Chiral small molecules | Enantioselective adsorption | Change in optical rotation |

This table presents representative data for analogous systems to illustrate the potential chemo-responsive behaviors.

Advanced Spectroscopic and Analytical Techniques for Research on 1 Butan 2 Yl 4 Isocyanobenzene

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms by providing highly accurate mass measurements, which allow for the determination of elemental compositions of transient species.

In the study of reactions involving 1-(butan-2-yl)-4-isocyanobenzene, such as the Ugi or Passerini multicomponent reactions, HRMS is crucial for identifying short-lived, charged intermediates. researchgate.netresearchgate.net For instance, in an Ugi reaction, the isocyanide attacks an iminium ion to form a key nitrilium ion intermediate. researchgate.net By using techniques like electrospray ionization (ESI), these cationic intermediates can be transferred into the gas phase and detected by the mass spectrometer. nih.govmdpi.com

The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these transient species. For example, the detection of a specific m/z value corresponding to a proposed nitrilium intermediate can provide strong evidence for a particular reaction pathway. researchgate.netresearchgate.net

Table 1: Illustrative HRMS Data for a Hypothesized Ugi Reaction Intermediate

| Detected m/z | Calculated Exact Mass | Elemental Composition | Inferred Intermediate |

| 345.2275 | 345.2278 | C22H29N2O2+ | Nitrilium Ion Adduct |

This table illustrates the type of data obtained from HRMS analysis in mechanistic studies. The close match between the detected and calculated mass confirms the elemental composition of the transient species.

Tandem mass spectrometry (MS/MS) is employed to structurally characterize complex molecules by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. mdpi.comelsevierpure.com This technique is particularly useful for distinguishing between isomers and for confirming the connectivity of atoms in a newly synthesized molecule. mdpi.com

For a product derived from a reaction with this compound, a precursor ion corresponding to the protonated molecule [M+H]+ would be selected. Collision-induced dissociation (CID) would then generate a series of fragment ions. The fragmentation pattern is predictable to some extent based on the stability of the resulting carbocations and neutral losses. libretexts.orglibretexts.org For instance, a common fragmentation pathway for compounds with a sec-butyl group is the loss of an ethyl radical (a neutral loss of 29 Da) or a methyl radical (a neutral loss of 15 Da) to form a more stable secondary carbocation. youtube.com Cleavage at the bond between the aromatic ring and the isocyanide group or within the newly formed functionalities from a reaction would also be expected. nih.govnih.gov

Table 2: Plausible Tandem MS Fragmentation Data for a Derivative of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Inferred Structural Fragment |

| 350.25 | 321.21 | C2H5• | Loss of ethyl radical from sec-butyl group |

| 350.25 | 293.18 | C4H9• | Loss of sec-butyl radical |

| 350.25 | 158.10 | C11H12O2 | Cleavage of an amide bond from a Ugi product |

| 350.25 | 130.10 | C10H12 | Isocyanobenzene moiety |

This table provides a hypothetical fragmentation pattern that could be observed in a tandem MS experiment, aiding in the structural elucidation of a complex product.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies

Advanced NMR techniques are powerful for determining the three-dimensional structure and dynamic properties of molecules in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that detect through-space interactions between protons that are close to each other (typically < 5 Å). columbia.edunih.gov These experiments are invaluable for determining the preferred conformation and stereochemistry of molecules. rsc.org

Table 3: Expected NOESY/ROESY Correlations for this compound

| Proton(s) 1 | Proton(s) 2 | Expected Correlation | Structural Implication |

| CH of sec-butyl | Ortho-protons of benzene ring | Strong | Indicates proximity and a specific rotational conformation |

| CH3 of sec-butyl | Ortho-protons of benzene ring | Medium | Provides further constraints on the alkyl group's orientation |

| CH2 of sec-butyl | Ortho-protons of benzene ring | Medium | Defines the spatial arrangement of the entire sec-butyl group |

This table shows hypothetical through-space correlations that would be used to determine the conformational preferences of the molecule.

Dynamic NMR (DNMR) spectroscopy is used to study the rates of chemical exchange processes, such as bond rotations, that occur on the NMR timescale. core.ac.ukresearchgate.net By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of signals from nuclei that are exchanging between different chemical environments. nih.gov

In this compound, there is potential for restricted rotation around the single bond connecting the sec-butyl group to the benzene ring, as well as around the C-N bond of the isocyanide group in certain derivatives. niscpr.res.in At low temperatures, this rotation might be slow enough to give rise to separate signals for protons that are equivalent at room temperature. As the temperature is increased, these signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. nih.gov By analyzing the line shape at different temperatures, the energy barrier (ΔG‡) for the rotational process can be calculated. nih.govresearcher.life

Table 4: Illustrative Dynamic NMR Data for Rotational Barrier Analysis

| Coalescence Temperature (Tc) | Frequency Separation (Δν) | Rate Constant at Tc (kc) | Free Energy of Activation (ΔG‡) |

| 250 K | 50 Hz | 111 s-1 | 12 kcal/mol |

This table provides an example of the parameters that can be determined from a dynamic NMR experiment to quantify the energy barrier of a conformational exchange process.

X-ray Crystallography of Metal-Isocyanide Complexes and Organic Adducts

X-ray crystallography provides definitive, high-resolution structural information by determining the precise arrangement of atoms in a crystalline solid. nih.gov This technique is the gold standard for elucidating the three-dimensional structure of molecules, including bond lengths, bond angles, and stereochemistry.

Isocyanides are well-known ligands in organometallic chemistry, readily forming stable complexes with transition metals such as palladium, copper, and iron. rscf.ruresearchgate.netwikipedia.orgnih.gov The crystal structure of a metal complex of this compound would provide precise data on the M-C bond length and the C-N-C bond angle of the coordinated isocyanide ligand. acs.org This information is valuable for understanding the electronic effects of the aryl and sec-butyl substituents on the coordinating properties of the isocyanide. wikipedia.org

Furthermore, if a complex organic adduct of this compound can be crystallized, its structure can be unambiguously determined, confirming the outcome of a chemical reaction and revealing its stereochemistry. nih.gov

Table 5: Representative Crystallographic Data for a Palladium(II)-Isocyanide Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Pd-C (isocyanide) Bond Length | 1.95 Å |

| C≡N Bond Length | 1.16 Å |

| C-N-C Bond Angle | 178° |

This table presents typical crystallographic parameters that would be obtained from the X-ray structure analysis of a metal complex of an aryl isocyanide, based on known structures of similar complexes. rscf.ru

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and monitoring chemical transformations in real-time.

The most characteristic vibrational mode for isocyanides is the N≡C stretching vibration, which gives rise to a strong and sharp absorption band in the IR spectrum, typically in the range of 2110-2165 cm⁻¹. wikipedia.org The precise frequency of this band is highly sensitive to the electronic environment of the isocyanide group.

The polarity of the solvent can influence the isocyanide stretching frequency. mdpi.comnih.gov In non-polar solvents, the isocyanide stretching frequency is expected to be at the lower end of the typical range, while in polar solvents, a shift to higher wavenumbers (a blueshift) is often observed. mdpi.comnih.gov This is attributed to the stabilization of the zwitterionic resonance structure of the isocyanide group in polar environments. nih.gov

Coordination to a metal center causes a significant shift in the isocyanide stretching frequency. wikipedia.org The direction and magnitude of this shift provide valuable information about the nature of the metal-isocyanide bond. wikipedia.orgosti.gov

Table 2: Expected Isocyanide (N≡C) Stretching Frequencies for this compound in Various Environments

| Chemical Environment | Expected ν(N≡C) (cm⁻¹) |

|---|---|

| Non-polar solvent (e.g., hexane) | ~2130 - 2140 |

| Polar aprotic solvent (e.g., acetonitrile) | ~2140 - 2150 |

| Polar protic solvent (e.g., methanol) | ~2145 - 2155 |

| Coordination to an electron-rich metal | < 2100 |

Note: These are estimated values based on data for analogous aryl isocyanides.

For a reaction involving the isocyanide group of this compound, one could monitor the decrease in the intensity of the characteristic N≡C stretching band over time. Simultaneously, the appearance and growth of new vibrational bands corresponding to the product would provide a comprehensive picture of the reaction kinetics. This real-time analysis is invaluable for optimizing reaction conditions, identifying reaction intermediates, and elucidating reaction mechanisms. For example, in a polymerization or coordination reaction, the shift and broadening of the isocyanide peak, along with the emergence of new peaks, would signal the formation of the desired product.

Future Research Directions and Emerging Frontiers for 1 Butan 2 Yl 4 Isocyanobenzene

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of isocyanides can be significantly enhanced through the adoption of modern synthetic technologies. chemrxiv.org Future research should focus on integrating the synthesis of 1-(butan-2-yl)-4-isocyanobenzene into continuous flow chemistry and automated platforms.

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for seamless integration of reaction and purification steps. chemrxiv.orgresearchgate.net For a compound like this compound, a continuous flow setup could enable the on-demand generation and immediate use of this potentially volatile and odorous intermediate in subsequent reactions, thereby minimizing handling and exposure. chemrxiv.org

Automated synthesis platforms can accelerate the exploration of the chemical space around this compound by enabling high-throughput screening of reaction conditions and diversification of its structure. These platforms can be programmed to systematically vary reactants, catalysts, and conditions, leading to the rapid discovery of new derivatives and applications.

Table 1: Potential Flow Chemistry Parameters for the Synthesis of this compound Derivatives

| Parameter | Potential Range | Rationale |

| Residence Time | 1 - 30 minutes | Optimization of reaction completion and suppression of side products. |

| Temperature | 0 - 150 °C | Fine-tuning of reaction kinetics and selectivity. |

| Pressure | 1 - 10 bar | Enables the use of solvents above their boiling points, accelerating reactions. |

| Catalyst | Immobilized catalysts | Facilitates catalyst recycling and product purification. |

Exploration of Novel Reactivity Modes and Unprecedented Transformation Pathways

The isocyanide functional group is known for its versatile reactivity, participating in a wide array of chemical transformations. acs.org Future research on this compound should aim to uncover novel reactivity modes and unprecedented transformation pathways.

One promising area is the exploration of this compound in multicomponent reactions (MCRs). acs.org The chiral nature of the butan-2-yl group could introduce stereoselectivity in MCRs, leading to the synthesis of complex, enantioenriched molecules that are valuable in medicinal chemistry and materials science.

Furthermore, the development of new catalytic systems could unlock previously inaccessible reaction pathways for this compound. This includes exploring its use in C-H functionalization reactions, cycloadditions, and polymerization reactions. nih.govnih.gov The electronic and steric properties of the butan-2-yl group may influence the regioselectivity and stereoselectivity of these transformations in interesting ways.

Table 2: Potential Novel Reactions for this compound

| Reaction Type | Potential Outcome | Significance |

| Asymmetric Multicomponent Reactions | Enantioenriched heterocyclic compounds | Access to novel scaffolds for drug discovery. |

| Catalytic C-H Functionalization | Direct derivatization of the aromatic ring | Atom-economical route to functionalized aromatics. |

| Polymerization Reactions | Chiral polymers with unique properties | Development of advanced functional materials. nih.gov |

| [4+1] Cycloadditions | Synthesis of novel five-membered rings | Access to new heterocyclic systems. |

Development of Next-Generation Sustainable Catalysts and Reagents

Future research should prioritize the development of sustainable synthetic methods for and with this compound. mdpi.comsemanticscholar.org This involves the design and implementation of next-generation catalysts and reagents that are environmentally benign, recyclable, and highly efficient.

The use of earth-abundant metal catalysts, such as iron, copper, and manganese, should be explored as alternatives to precious metal catalysts like palladium and rhodium, which are often used in isocyanide chemistry. mdpi.com Additionally, the development of organocatalysts and biocatalysts for transformations involving this compound would represent a significant advancement in green chemistry. mdpi.com

The exploration of greener reaction media, such as water, supercritical fluids, or bio-based solvents, will also be crucial in reducing the environmental footprint of synthetic processes involving this compound. semanticscholar.orguniupo.it The development of solvent-free reaction conditions should also be a key research goal.

Interdisciplinary Applications in Nanoscience and Advanced Functional Materials

The unique electronic and structural properties of this compound make it a promising candidate for applications in nanoscience and the development of advanced functional materials. nih.gov The isocyanide group can act as a versatile anchor to bind to metal surfaces, making this compound suitable for the functionalization of nanoparticles and the creation of self-assembled monolayers.

The chirality of the butan-2-yl group could be exploited to induce chiral structures at the nanoscale, leading to materials with interesting optical and electronic properties. For instance, self-assembled monolayers of this compound on gold or other metal surfaces could exhibit chiroptical effects with potential applications in sensing and asymmetric catalysis.

Furthermore, the incorporation of this compound into polymeric structures could lead to the development of novel functional polymers. nih.govacs.org These polymers may exhibit unique properties due to the presence of the chiral isocyanide monomer, such as liquid crystallinity or stimuli-responsive behavior, making them suitable for applications in areas like smart coatings, sensors, and biomedical devices.

Table 3: Potential Interdisciplinary Applications of this compound

| Field | Potential Application | Underlying Principle |

| Nanoscience | Chiral plasmonic nanoparticles | Induction of chirality in the nanoparticle's plasmon resonance. |

| Materials Science | Liquid crystalline materials | Self-assembly of the chiral molecules into ordered phases. |

| Electronics | Molecular wires and switches | The conjugated aromatic system and the isocyanide's ability to bind to electrodes. |